![molecular formula C66H119N21O19S B12042997 2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)

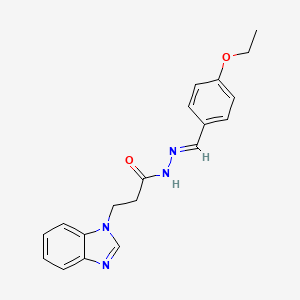

2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto "2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hidroxi-2-[[3-hidroxi-2-[[2-[[3-hidroxi-2-[[2-[[3-metil-2-[[4-metilsulfanil-2-[[2-[(5-oxopirrolidina-2-carbonil)amino]acetil]amino]butanoyl]amino]pentanoyl]amino]acetil]amino]butanoyl]amino]-4-metilpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminometilideneamino)pentanoyl]amino]-3-metilpentanoyl]amino]hexanoyl]amino]pentanediamida" es una molécula orgánica altamente compleja.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de una molécula tan compleja generalmente implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicos. El proceso puede incluir:

Pasos de protección y desprotección: para garantizar que los grupos reactivos no interfieran entre sí.

Reacciones de acoplamiento: para unir fragmentos más pequeños de la molécula.

Pasos de purificación: como la cromatografía para aislar el producto deseado.

Métodos de Producción Industrial

La producción industrial de moléculas orgánicas complejas a menudo implica:

Optimización de las condiciones de reacción: para maximizar el rendimiento y la pureza.

Escalado: la síntesis de escala de laboratorio a escala industrial, lo que puede requerir modificaciones de las condiciones de reacción y el equipo.

Análisis De Reacciones Químicas

Tipos de Reacciones

El compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de oxidación y reducción: , que pueden alterar el estado de oxidación de átomos específicos dentro de la molécula.

Reacciones de sustitución: , donde un grupo funcional es reemplazado por otro.

Hidrólisis: , donde el compuesto se descompone por agua.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones pueden incluir:

Agentes oxidantes: como el permanganato de potasio.

Agentes reductores: como el hidruro de litio y aluminio.

Ácidos y bases: para catalizar reacciones de hidrólisis.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependerán de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una forma más oxidada del compuesto, mientras que la hidrólisis puede romper el compuesto en fragmentos más pequeños.

Aplicaciones Científicas De Investigación

Química

En química, estos compuestos a menudo se estudian por sus propiedades estructurales y reactividad únicas. Pueden servir como:

Bloques de construcción: para moléculas más complejas.

Catalizadores: en diversas reacciones químicas.

Biología

En biología, estos compuestos pueden investigarse por sus interacciones con moléculas biológicas como proteínas y ácidos nucleicos.

Inhibidores enzimáticos: .

Sondas: para estudiar procesos biológicos.

Medicina

En medicina, las moléculas orgánicas complejas a menudo se exploran por sus posibles efectos terapéuticos. Pueden desarrollarse como:

Fármacos: para tratar diversas enfermedades.

Agentes de diagnóstico: para la obtención de imágenes y la detección de enfermedades.

Industria

En la industria, estos compuestos pueden utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como:

Polímeros: con propiedades mecánicas o térmicas únicas.

Recubrimientos: con mayor durabilidad o resistencia a los productos químicos.

Mecanismo De Acción

El mecanismo de acción de un compuesto de este tipo dependería de su estructura específica y el contexto en el que se utiliza. Generalmente, el compuesto puede interactuar con objetivos moleculares como:

Enzimas: , inhibiendo o activando su actividad.

Receptores: , modulando sus vías de señalización.

ADN o ARN: , afectando la expresión genética.

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares pueden incluir otras moléculas orgánicas complejas con grupos funcionales o motivos estructurales similares. Algunos ejemplos podrían ser:

Péptidos: con secuencias de aminoácidos similares.

Poliquétidos: con esqueletos de carbono similares.

Unicidad

La unicidad del compuesto reside en su disposición específica de grupos funcionales y las propiedades resultantes. Esto puede incluir:

Afinidades de unión específicas: para objetivos biológicos.

Reactividad única: en reacciones químicas.

Propiedades

Fórmula molecular |

C66H119N21O19S |

|---|---|

Peso molecular |

1542.8 g/mol |

Nombre IUPAC |

2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide |

InChI |

InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73) |

Clave InChI |

LDCPZBREJGHLQM-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)

![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)

![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)

![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)

![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)

![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)